Benzyl-(1-diMethoxyMethyl-2-Methyl-butyl)methylamine
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Overview
Description
(2S,3S)-N-benzyl-1,1-dimethoxy-N,3-dimethylpentan-2-amine is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring two chiral centers, makes it an interesting subject for stereochemical studies and potential drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-N-benzyl-1,1-dimethoxy-N,3-dimethylpentan-2-amine typically involves multiple steps, starting from readily available precursors. One common approach is the diastereoselective aldol condensation using a chiral oxazolidinone auxiliary . This method ensures high stereoselectivity and yields the desired chiral centers in the final product.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized using biocatalytic methods. For example, carbonyl reductase from Lactobacillus fermentum can catalyze the asymmetric reduction of 2-chloro-β-ketoesters to produce the desired chiral compound . This method is environmentally friendly and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-N-benzyl-1,1-dimethoxy-N,3-dimethylpentan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are typically alcohols or amines.
Substitution: The products vary based on the nucleophile used but can include substituted benzyl derivatives.
Scientific Research Applications
(2S,3S)-N-benzyl-1,1-dimethoxy-N,3-dimethylpentan-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential drug candidates, especially those targeting neurological disorders.
Organic Synthesis: The compound serves as a chiral auxiliary in various stereoselective synthesis reactions.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3S)-N-benzyl-1,1-dimethoxy-N,3-dimethylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-chloro-3-hydroxy ester compounds: These compounds share similar chiral centers and are used in pharmaceutical applications.
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals: These compounds have similar structural features and are studied for their anti-inflammatory and antioxidant properties.
Uniqueness
(2S,3S)-N-benzyl-1,1-dimethoxy-N,3-dimethylpentan-2-amine is unique due to its specific chiral configuration and the presence of both benzyl and dimethoxy groups
Properties
IUPAC Name |
N-benzyl-1,1-dimethoxy-N,3-dimethylpentan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-6-13(2)15(16(18-4)19-5)17(3)12-14-10-8-7-9-11-14/h7-11,13,15-16H,6,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOWFCNRTAPUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(OC)OC)N(C)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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